molecular formula C18H18ClN5O2 B7067605 Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate

Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate

Cat. No.: B7067605
M. Wt: 371.8 g/mol
InChI Key: XCVAQQPDLNXAPJ-UHFFFAOYSA-N
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Description

Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring, and finally the triazole ring is introduced. Common reagents used in these steps include various chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.

    Pyrrolidine derivatives: Compounds such as nicotine and proline feature the pyrrolidine ring and are known for their biological effects.

    Triazole derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

Methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate is unique due to its combination of three distinct moieties, each contributing to its overall biological activity

Properties

IUPAC Name

methyl 1-[1-[(5-chloroquinolin-8-yl)methyl]pyrrolidin-3-yl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-18(25)16-11-24(22-21-16)13-6-8-23(10-13)9-12-4-5-15(19)14-3-2-7-20-17(12)14/h2-5,7,11,13H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVAQQPDLNXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCN(C2)CC3=C4C(=C(C=C3)Cl)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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